1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS3/c19-16(18-10-14-2-1-8-21-14)17-7-5-13-3-4-15(22-13)12-6-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMUBBVTWWKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Bithiophene Intermediate: : The initial step involves the coupling of two thiophene rings, often through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.
Alkylation: : The bithiophene intermediate is then alkylated using appropriate alkyl halides under basic conditions to form the desired ethyl and methyl substituents.
Urea Formation: : Finally, the alkylated bithiophene is reacted with isocyanate or similar compounds under controlled conditions to introduce the urea functionality.
Industrial Production Methods
While the above steps are generally used in laboratory settings, industrial production might involve optimization for scale-up, including the use of continuous flow reactors to improve yield and efficiency. Solvent choice, temperature, and catalyst recycling are crucial factors in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to hydrogenated thiophene derivatives.
Substitution: : Electrophilic substitution reactions are common due to the electron-rich nature of thiophene.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is often used for reduction.
Substitution: : Various halogenating agents, like N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Hydrogenated Thiophenes: : From reduction.
Halogenated Thiophenes: : From substitution.
Scientific Research Applications
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has diverse applications:
Chemistry: : Used in the study of conjugated systems and electron transfer processes.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Potential use in organic electronics, such as organic photovoltaics and field-effect transistors.
Mechanism of Action
The compound's mechanism of action in biological systems involves interactions with molecular targets like enzymes or receptors. Its thiophene rings can participate in π-π stacking interactions, hydrogen bonding through the urea group, and act as an electron donor or acceptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:
Key Observations :
Structural Flexibility vs. Rigidity :
- The target compound’s ethylene linker between the bithiophene and urea groups provides conformational flexibility, which may enhance binding to dynamic enzyme active sites. In contrast, the dihydrobenzofuran analog () has a rigid core, favoring interactions with flat aromatic pockets .
- The fluorophenyl-thiazole derivative () combines rigidity (thiazole) with a fluorine atom, improving metabolic stability and membrane permeability .
The cyano group in compound 7a () increases electron-withdrawing character, which could modulate redox behavior or intermolecular interactions .
Synthetic Pathways :
- Condensation of thiophene derivatives with ethyl cyanoacetate or malononitrile.
- Subsequent functionalization with urea-forming agents (e.g., triethylamine-mediated coupling) .
Biological Relevance :
- Urea derivatives with thiophene/bithiophene motifs (e.g., ) are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s bithiophene group may enhance selectivity for tyrosine kinases .
Biological Activity
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of thiophene derivatives. Its structure incorporates a bithiophene moiety and a urea functional group, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2OS2, with a molecular weight of approximately 346.46 g/mol. The compound features two thiophene rings that can undergo various chemical reactions, including oxidation and substitution reactions, which may influence its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The thiophene rings can participate in π–π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.
Anticancer Activity
Research has shown that thiourea derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can inhibit cancer cell proliferation with IC50 values ranging from 3 to 20 µM across various cancer cell lines, including breast and pancreatic cancer . The mechanism often involves targeting pathways associated with angiogenesis and cancer cell signaling.
Antibacterial Activity
The antibacterial potential of thiourea derivatives has also been documented. For example, certain derivatives have demonstrated activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL. In comparative studies, these compounds exhibited inhibition zone diameters comparable to standard antibiotics like ceftriaxone .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiourea derivatives against neurodegenerative diseases such as Alzheimer's. Compounds in this category have shown inhibition against acetylcholinesterase (AChE) with IC50 values ranging from 33.27 to 93.85 nM, suggesting their potential as therapeutic agents in cognitive disorders .
Case Studies
| Study | Findings | Compound Tested |
|---|---|---|
| Roxana et al. | Demonstrated antibacterial activity against E. faecalis and P. aeruginosa | Various thiourea derivatives |
| Xia et al. | Significant anticancer activity with IC50 values between 7 to 20 µM | Thiourea derivatives targeting cancer pathways |
| Recent Research | Neuroprotective effects via AChE inhibition | Thiourea derivatives |
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely involves coupling a thiophene-containing isocyanate with a substituted amine. Evidence from analogous urea derivatives (e.g., phenylthiourea derivatives in ) suggests using inert solvents (e.g., toluene or dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts. For example:
- Step 1: React 2-([2,3'-bithiophen]-5-yl)ethylamine with thiophen-2-ylmethyl isocyanate.
- Step 2: Optimize reaction time (4–12 hours) and temperature (60–100°C) via thin-layer chromatography (TLC) monitoring .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key challenges include controlling regioselectivity in thiophene coupling and minimizing side reactions. highlights the use of triphosgene for urea formation, suggesting alternative reagents for scale-up .
Basic: Which spectroscopic techniques are most effective for structural elucidation, and how should data be interpreted?
Answer:
A multi-technique approach is critical:
- NMR: Use - and -NMR to confirm urea NH protons (δ 8.5–9.5 ppm) and thiophene ring protons (δ 6.5–7.5 ppm). Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) .
- X-ray crystallography: For unambiguous confirmation, single-crystal X-ray analysis (as in ) provides bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in urea moieties) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational barriers in the urea group or solvent effects. Cross-validation with computational models (DFT) is recommended .
Advanced: How can researchers resolve contradictions in spectroscopic data or synthetic yields across studies?
Answer:
Discrepancies often stem from:
- Solvent polarity: Dielectric constants affect reaction kinetics and byproduct formation. For example, DCM vs. THF may alter yields by 10–15% .
- Catalyst purity: Trace moisture in bases (e.g., KCO) can hydrolyze isocyanates, reducing yields. Use molecular sieves or anhydrous conditions .
- Analytical calibration: Ensure NMR referencing (e.g., TMS) and MS calibration standards are consistent.
Methodological resolution:
- Replicate experiments under reported conditions.
- Use statistical tools (e.g., ANOVA in ) to compare yields across batches.
- Cross-reference with crystallographic data to validate structural assignments .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this urea derivative?
Answer:
SAR studies should focus on:
- Thiophene substitution: Modify positions on the bithiophene or thiophenemethyl groups to assess electronic effects (e.g., electron-withdrawing substituents in ).
- Urea linker flexibility: Introduce methyl or ethyl spacers to evaluate conformational rigidity (analogous to ).
Experimental design:
- In vitro assays: Test bioactivity (e.g., enzyme inhibition) across modified derivatives.
- Computational modeling: Use DFT or molecular docking to predict binding affinities and compare with empirical data.
- Data analysis: Apply multivariate regression to correlate substituent effects (e.g., Hammett constants) with activity .
Advanced: How can environmental fate studies be designed to assess this compound’s stability and ecotoxicological impact?
Answer:
Per ’s framework for environmental-chemical properties:
- Hydrolysis/photolysis: Test stability under varying pH (3–9) and UV exposure (λ = 254–365 nm). Monitor degradation via HPLC-MS.
- Partitioning studies: Measure log (octanol-water) and soil sorption coefficients () to predict bioavailability.
- Ecotoxicology: Use Daphnia magna or algal models (OECD guidelines) for acute/chronic toxicity.
Contradiction management:
- If degradation products conflict with prior studies (e.g., unexpected thiophene oxides), use isotopic labeling (e.g., ) to trace pathways .
Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties?
Answer:
- DFT calculations: Optimize geometry (B3LYP/6-31G* basis set) to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.
- MD simulations: Simulate solvation in water/lipid bilayers to assess membrane permeability.
- QSPR models: Train algorithms on datasets of urea derivatives to predict log , solubility, and p .
Validation: Compare computational results with experimental data (e.g., X-ray bond lengths in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
